molecular formula C28H32N2O5 B10879295 {4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}(2,6-dimethoxyphenyl)methanone

{4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}(2,6-dimethoxyphenyl)methanone

Cat. No.: B10879295
M. Wt: 476.6 g/mol
InChI Key: CFXNIWXZRCQHAK-UHFFFAOYSA-N
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Description

{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(2,6-DIMETHOXYPHENYL)METHANONE is a complex organic compound with a molecular formula of C28H32N2O5. This compound is known for its unique structural features, which include a piperazine ring substituted with benzyloxy and methoxy groups, and a methanone group attached to a dimethoxyphenyl ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(2,6-DIMETHOXYPHENYL)METHANONE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and methoxy groups, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the methanone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(2,6-DIMETHOXYPHENYL)METHANONE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of {4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(2,6-DIMETHOXYPHENYL)METHANONE involves its interaction with specific molecular targets. The benzyloxy and methoxy groups may facilitate binding to enzymes or receptors, while the piperazine ring can interact with various biological pathways. This compound may inhibit or activate specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(2,6-DIMETHOXYPHENYL)METHANONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H32N2O5

Molecular Weight

476.6 g/mol

IUPAC Name

(2,6-dimethoxyphenyl)-[4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C28H32N2O5/c1-32-23-13-12-22(18-26(23)35-20-21-8-5-4-6-9-21)19-29-14-16-30(17-15-29)28(31)27-24(33-2)10-7-11-25(27)34-3/h4-13,18H,14-17,19-20H2,1-3H3

InChI Key

CFXNIWXZRCQHAK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4

Origin of Product

United States

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